molecular formula C26H23N3O3 B11009201 N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B11009201
M. Wt: 425.5 g/mol
InChI Key: PISFEASUNGHCOR-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that features a unique structure combining an indole ring, a methoxyphenyl group, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the methoxyphenyl group through electrophilic substitution reactions. The tetrahydroisoquinoline core can be constructed via Pictet-Spengler cyclization, and the final carboxamide formation is achieved through amide coupling reactions using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, solvent, and reaction time, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole and methoxyphenyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the tetrahydroisoquinoline moiety can be reduced to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens (Br2, Cl2) or nucleophiles like amines (NH3, RNH2).

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole and methoxyphenyl groups may interact with biological receptors or enzymes, modulating their activity. The tetrahydroisoquinoline moiety can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-5-yl)-3-phenyl-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
  • N-(1H-indol-5-yl)-3-(4-hydroxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Uniqueness

N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a building block in organic synthesis.

Properties

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

IUPAC Name

N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C26H23N3O3/c1-29-24(16-7-10-19(32-2)11-8-16)23(20-5-3-4-6-21(20)26(29)31)25(30)28-18-9-12-22-17(15-18)13-14-27-22/h3-15,23-24,27H,1-2H3,(H,28,30)

InChI Key

PISFEASUNGHCOR-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)NC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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